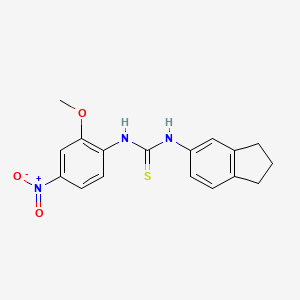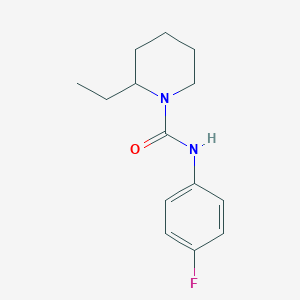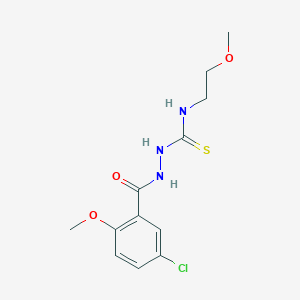
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioureas and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea is not well understood. However, it has been suggested that the compound may exert its biological activities by interacting with various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, it has been found to exhibit antifungal activity against various strains of fungi such as Candida albicans. The compound has also been studied for its potential use as an antioxidant and has been found to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays and experiments. Another advantage is its relative ease of synthesis, which makes it readily available for use in research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea with care and to follow proper safety protocols.
Future Directions
There are many potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea. One area of research could be focused on further elucidating the compound's mechanism of action. This could involve studying its interactions with various enzymes and receptors in the body. Another area of research could be focused on developing new derivatives of the compound with improved biological activities. This could involve modifying the structure of the compound to enhance its potency or to improve its selectivity for certain enzymes or receptors. Finally, research could be focused on developing new therapeutic applications for the compound. This could involve studying its potential use in the treatment of various diseases such as Alzheimer's disease, cancer, or diabetes.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antibacterial, antifungal, antitumor, and antiviral activities. It has also been studied for its potential use as an antioxidant and as an inhibitor of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxy-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-23-16-10-14(20(21)22)7-8-15(16)19-17(24)18-13-6-5-11-3-2-4-12(11)9-13/h5-10H,2-4H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNNDDWWSZTBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 3-methyl-5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4130852.png)


![4-ethyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4130897.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4130902.png)
![6,7-dimethoxy-4-[4-(methylthio)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4130907.png)
![4-[({[(4-nitrophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4130915.png)
![N-(3-fluorophenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4130922.png)
![4-(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4130927.png)
![N-benzyl-3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4130935.png)
![methyl 4-[({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B4130941.png)


![ethyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4130959.png)